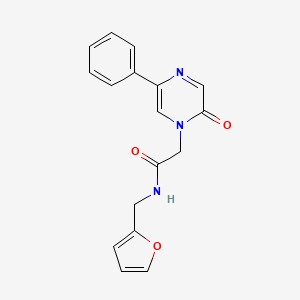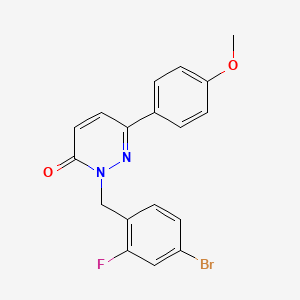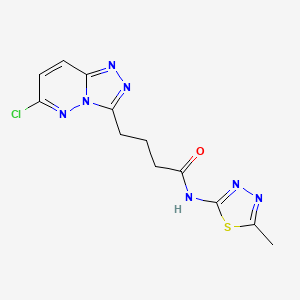
N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a synthetic organic compound that features a furan ring, a pyrazinone moiety, and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrazinone core: This can be achieved by the condensation of appropriate starting materials such as phenylhydrazine and ethyl acetoacetate under acidic conditions.
Introduction of the furan ring: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using furan-2-ylmethyl chloride and a suitable base.
Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazinone moiety can be reduced to form corresponding pyrazine derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furan-2-carboxylic acid derivatives, while reduction of the pyrazinone moiety would yield pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may interact with the receptor to modulate its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(furan-2-ylmethyl)-2-(2-oxo-5-methylpyrazin-1(2H)-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-(furan-2-ylmethyl)-2-(2-oxo-5-ethylpyrazin-1(2H)-yl)acetamide: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Eigenschaften
Molekularformel |
C17H15N3O3 |
|---|---|
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |
InChI |
InChI=1S/C17H15N3O3/c21-16(19-9-14-7-4-8-23-14)12-20-11-15(18-10-17(20)22)13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H,19,21) |
InChI-Schlüssel |
XBJSJZOVLCRKIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[4-(1H-tetrazol-1-yl)phenyl]but-2-enamide](/img/structure/B12173448.png)
![1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12173465.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173468.png)
![3-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12173473.png)
![5-(azepan-1-ylsulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B12173478.png)
![4-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B12173483.png)
![Ethyl 4-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12173487.png)

![N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12173501.png)




![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12173541.png)
